3,3-Dimethyl-4-(trifluoromethyl)indoline
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Overview
Description
3,3-Dimethyl-4-(trifluoromethyl)indoline is a synthetic organic compound belonging to the indoline family. Indolines are bicyclic compounds containing a benzene ring fused to a pyrrole ring. The presence of trifluoromethyl and dimethyl groups in this compound makes it particularly interesting for various chemical and biological applications due to its unique electronic and steric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(trifluoromethyl)indoline typically involves the functionalization of indole derivatives. One common method is the electrophilic fluorination of indole using reagents such as trifluoromethyl hypofluorite (CF₃OF) or Selectfluor. For instance, treatment of N-acylindole with trifluoromethyl hypofluorite in CF₃Cl at low temperatures can yield fluorinated indoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available aryl iodides. The process includes the formation of intermediate compounds followed by functional group transformations to introduce the trifluoromethyl and dimethyl groups .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-4-(trifluoromethyl)indoline can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indoline ring, it readily participates in electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Nucleophilic Substitution: The trifluoromethyl group can be replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Electrophilic Fluorination: Reagents like trifluoromethyl hypofluorite (CF₃OF) and Selectfluor are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions include various fluorinated indoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3,3-Dimethyl-4-(trifluoromethyl)indoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: It is being explored for its potential therapeutic applications, including as inhibitors of specific enzymes and receptors.
Industry: The compound is used in the development of advanced materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-4-(trifluoromethyl)indoline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways and molecular targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylindoline: Lacks the trifluoromethyl group, resulting in different electronic properties.
4-(Trifluoromethyl)indoline: Lacks the dimethyl groups, affecting its steric and electronic characteristics.
3,3-Dimethyl-4-(fluoromethyl)indoline: Contains a fluoromethyl group instead of trifluoromethyl, leading to different reactivity and applications.
Uniqueness
3,3-Dimethyl-4-(trifluoromethyl)indoline is unique due to the combined presence of both trifluoromethyl and dimethyl groups, which impart distinct electronic and steric properties. This makes it particularly valuable for applications requiring specific reactivity and binding characteristics .
Properties
Molecular Formula |
C11H12F3N |
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Molecular Weight |
215.21 g/mol |
IUPAC Name |
3,3-dimethyl-4-(trifluoromethyl)-1,2-dihydroindole |
InChI |
InChI=1S/C11H12F3N/c1-10(2)6-15-8-5-3-4-7(9(8)10)11(12,13)14/h3-5,15H,6H2,1-2H3 |
InChI Key |
VZVYKMGHUHOIBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=CC=CC(=C21)C(F)(F)F)C |
Origin of Product |
United States |
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